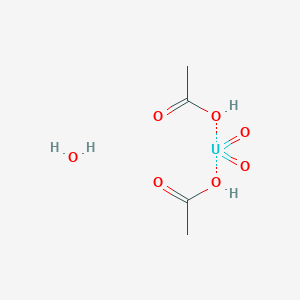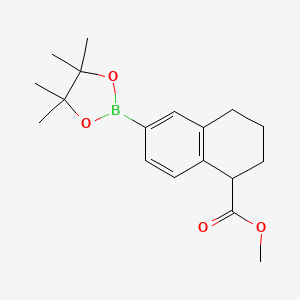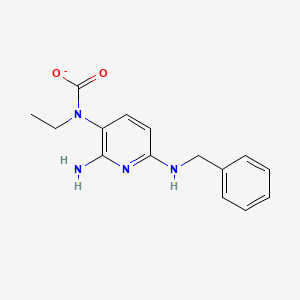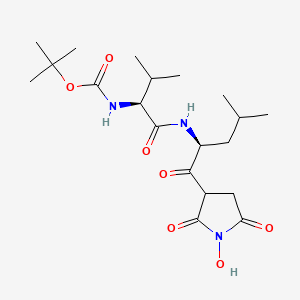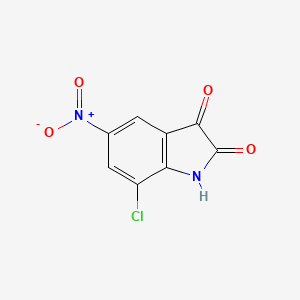![molecular formula C20H20ClNO2 B15132416 1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a chroman ring fused to a piperidine ring, with a benzyl group attached to the nitrogen atom of the piperidine ring and a chlorine atom at the 8-position of the chroman ring. The unique spirocyclic structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.
Spirocyclization: The chroman intermediate undergoes spirocyclization with a piperidine derivative in the presence of a suitable catalyst, such as a Lewis acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorine positions, leading to the formation of various derivatives. Common reagents include alkyl halides, amines, and thiols.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it valuable in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:
6-Chlorospiro[chroman-4,4′-imidazolidine]-2′,5′-dione: This compound shares a similar chroman ring but differs in the attached spirocyclic structure and functional groups.
Indole Derivatives: Indole-based compounds, like indole-3-acetic acid, exhibit diverse biological activities and are structurally distinct from the chroman-piperidine framework.
The uniqueness of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one lies in its specific spirocyclic structure and the presence of both benzyl and chlorine substituents, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H20ClNO2 |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
1'-benzyl-8-chlorospiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C20H20ClNO2/c21-17-8-4-7-16-18(23)13-20(24-19(16)17)9-11-22(12-10-20)14-15-5-2-1-3-6-15/h1-8H,9-14H2 |
Clé InChI |
PNHVFNXARSPXPK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CC(=O)C3=C(O2)C(=CC=C3)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)


![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)
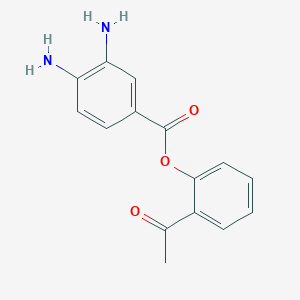


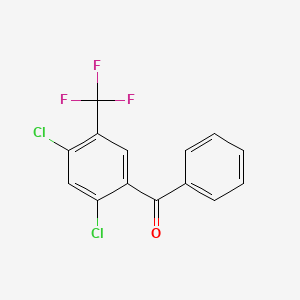
![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)
